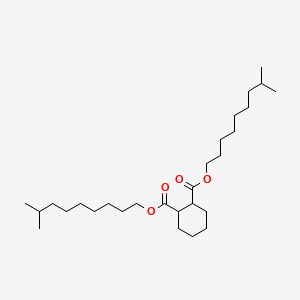

Diisodecyl cyclohexane-1,2-dicarboxylate

Description

Properties

CAS No. |

84731-64-6 |

|---|---|

Molecular Formula |

C28H52O4 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

bis(8-methylnonyl) cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C28H52O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h23-26H,5-22H2,1-4H3 |

InChI Key |

WZEFLOBFCQPVHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diisodecyl Cyclohexane 1,2 Dicarboxylate

Catalytic Pathways for Cyclohexane (B81311) Dicarboxylate Esterification

The conversion of aromatic precursors to their saturated cyclohexane derivatives is the cornerstone of Diisodecyl cyclohexane-1,2-dicarboxylate production. This transformation is achieved through catalytic hydrogenation, a process that has been refined through decades of research into catalyst performance and reaction conditions.

The predominant industrial method for producing this compound is the catalytic ring hydrogenation of its aromatic analogue, Diisodecyl phthalate (B1215562) (DIDP). springerprofessional.de This process involves the addition of hydrogen across the benzene (B151609) ring of the phthalate molecule, converting it into a cyclohexane ring. google.com The reaction is carried out in the presence of a hydrogen-containing gas and a heterogeneous catalyst, typically an active metal deposited on a solid support. google.com This established pathway is utilized for a range of phthalate-alternative plasticizers, including the commonly produced Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which follows the same synthetic principle from Diisononyl phthalate (DINP). springerprofessional.deacs.org The robustness of this method has made it the foundation for pilot-scale demonstrations and full industrialization of cyclohexane-1,2-dicarboxylate plasticizers. springerprofessional.de

Research into more efficient and selective catalysts is a key driver of innovation in this compound synthesis. Novel systems are being developed to improve reaction rates, enhance product selectivity, and allow for milder reaction conditions, which contributes to more sustainable manufacturing.

Recent advancements include the use of advanced materials as catalyst supports and the combination of different metals to create bimetallic catalysts with synergistic properties.

Rhodium-Based Catalysts: A catalyst composed of rhodium on an aluminum-modified mesocellular foam (Rh/Al-MCF) support has shown high efficacy. This system achieved 100% conversion of a phthalate precursor to its corresponding cyclohexane dicarboxylate with no side products under relatively mild conditions (80°C and 68 atm H₂ pressure) in one hour. researchgate.netrsc.org

Bimetallic Catalysts: A system using rhodium-nickel (Rh-Ni) bimetallic nanoparticles on an aluminated silica (B1680970) (Al-SBA-15) support has been developed for hydrogenation reactions in water. rsc.org This catalyst demonstrated a high reaction yield of 84.4% for dimethyl phthalate at 80°C and 1000 psi of H₂. researchgate.netrsc.org The inclusion of nickel helps reduce the amount of expensive rhodium required and increases the number of active metal sites. rsc.org

Ruthenium Nanoclusters: Ultra-uniform Ruthenium (Ru) nanoclusters supported on gamma-alumina (γ-Al₂O₃) have proven to be highly efficient. acs.org This catalyst achieved 100% conversion of DINP and 100% selectivity to DINCH at 140°C and 3 MPa H₂ pressure, highlighting its potential for industrial application. acs.org

Nickel/Montmorillonite Catalysts: Nickel supported on Montmorillonite (Ni/MMT) clay has been evaluated as a cost-effective alternative to noble metal catalysts, showing excellent activity and stability over multiple uses under demanding reaction conditions. researchgate.net

| Catalyst System | Precursor Example | Key Performance Metrics | Reaction Conditions |

|---|---|---|---|

| Rh/Al-MCF | Dioctyl Phthalate (DOP) | 100% Conversion, >99% Selectivity | 80°C, 68 atm H₂ |

| Rh-Ni/Al-SBA-15 | Dimethyl Phthalate (DMP) | 84.4% Yield, 97.5% cis-isomer | 80°C, 1000 psi H₂ (in water) |

| Ru/γ-Al₂O₃ | Diisononyl Phthalate (DINP) | 100% Conversion, 100% Selectivity | 140°C, 3 MPa H₂ |

| Ni/MMT | Dioctyl Phthalate (DOP) | Excellent activity and stability | Harsh reaction conditions |

Isomer-Specific and Stereoselective Synthetic Approaches

The hydrogenation of the planar aromatic ring in Diisodecyl phthalate to a three-dimensional cyclohexane ring results in the formation of stereoisomers, specifically cis and trans isomers. The spatial arrangement of the two ester side chains relative to the plane of the cyclohexane ring defines these isomers. In the cis isomer, both ester groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The ratio of these isomers can influence the physical properties of the final product. Commercial grades of the related compound DINCH typically consist of a mixture of approximately 90% cis and 10% trans isomers. The control of this isomer ratio is a key aspect of stereoselective synthesis. Research has shown that the choice of catalyst and reaction conditions can significantly influence the final cis:trans ratio. For instance, the Rhodium-Nickel bimetallic catalyst (Rh₀.₅Ni₁.₅/Al-SBA-15) has been reported to yield a product with a high stereoselectivity, achieving a cis-to-trans ratio of 97.5 to 2.5. researchgate.netrsc.org This demonstrates the potential to fine-tune the synthesis to produce a specific isomer distribution, thereby allowing for greater control over the final product's performance characteristics.

Reaction Engineering and Process Intensification Studies

Optimizing the synthesis of this compound on an industrial scale requires a deep understanding of reaction engineering principles. This involves studying reaction kinetics, reactor design, and process parameters to maximize throughput, yield, and safety while minimizing costs and environmental impact.

The hydrogenation of phthalates is typically carried out in continuous flow reactors at elevated temperatures and pressures. google.com Published studies and patents outline specific operating windows for these parameters. For example, the reaction is generally carried out at temperatures ranging from 50 to 250°C, with a preferred range of 80 to 130°C. google.com Pressures can vary, with examples at 3 MPa (approx. 435 psi), 80 bar (approx. 1160 psi), and up to 150 bar (approx. 2175 psi). google.comacs.org

Kinetic studies are crucial for understanding the reaction rate and its dependence on temperature. For the hydrogenation of DINP, an activation energy of 38.9 kJ/mol has been calculated, which is a vital parameter for reactor modeling and process control. google.com Process intensification, which aims to develop smaller, more efficient, and safer production processes, is advanced by using continuous flow systems and highly active catalysts that allow for high throughput. The ultimate goal is to achieve a high-purity product (e.g., 99.9 wt%) with efficient recovery and reuse of any byproducts. google.com

| Parameter | Reported Value / Range | Significance |

|---|---|---|

| Temperature | 50 - 250°C (80 - 130°C preferred) | Affects reaction rate and selectivity |

| Pressure | 3 - 15 MPa (435 - 2175 psi) | Ensures sufficient hydrogen availability |

| Reactor Type | Continuous Flow Reactor | Allows for process intensification and consistent production |

| Activation Energy (Ea) | 38.9 kJ/mol | Key parameter for kinetic modeling and reactor design |

Green Chemistry Principles and Sustainable Production Routes

The chemical industry is increasingly adopting green chemistry principles to design products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where these principles are being actively applied to create more sustainable production routes.

The hydrogenation of DIDP itself can be considered a green chemistry approach, as it transforms a substance with a certain toxicological profile (phthalate) into a product considered to be a safer alternative. The focus of sustainable production routes is on the efficiency and environmental impact of the synthesis process itself. Key strategies include the use of benign solvents, the development of solvent-free processes, and the minimization of waste. Production protocols have been developed that are described as safe, energy-saving, and operating without waste disposal or environmental pollution. springerprofessional.de

A primary goal in green process design is to minimize or eliminate the use of organic solvents, which can be volatile, flammable, and toxic.

Solvent-Free Hydrogenation: Research has demonstrated the feasibility of solvent-free (neat) hydrogenation of phthalates. The Rh/Al-MCF catalyst, for example, operates effectively without a solvent, representing a significant step towards a greener process. rsc.orgnsrrc.org.tw This approach not only eliminates solvent-related hazards and costs but also simplifies product purification.

Waste Reduction: Efficient catalytic processes lead to high product purity (e.g., 99.9 wt%), which minimizes the need for extensive purification steps and reduces waste streams. Furthermore, byproducts from the process are often recoverable, which also contributes to a reduced-waste strategy. google.com

Energy Efficiency in this compound Manufacturing

Energy consumption is a significant factor in the chemical industry, impacting both production costs and environmental sustainability. nrel.gov In the manufacturing of this compound, energy efficiency is closely linked to the optimization of the synthesis process, particularly the catalytic hydrogenation of diisodecyl phthalate.

The hydrogenation of aromatic compounds is an exothermic process, and effective temperature management is crucial for both safety and energy efficiency. dpi-journals.com The selection of highly active and selective catalysts can lead to lower reaction temperatures and pressures, thereby reducing energy input. springerprofessional.despringerprofessional.de For instance, the use of highly efficient ruthenium-based catalysts can facilitate the hydrogenation of aromatic esters under milder conditions. mdpi.comnih.gov

Process intensification strategies, such as the use of continuous flow reactors instead of batch reactors, can also contribute to significant energy savings by improving heat transfer and reducing reaction times. asianpubs.org Additionally, optimizing process parameters like screw rotational speed, barrel temperature, and back pressure in downstream processing, such as in injection molding applications of the final plasticized product, can minimize energy consumption. dpi-journals.com

Detailed research into the multiphase reaction kinetics of phthalate hydrogenation can reveal the kinetic order and activation energy, providing a basis for optimizing reaction conditions to be more energy-efficient. springerprofessional.de Furthermore, pilot-scale demonstrations and industrialization design play a crucial role in developing safe and energy-saving production protocols. springerprofessional.despringerprofessional.de

While specific energy consumption data for the industrial production of this compound is not extensively published in open literature, general principles of chemical process optimization point towards several key areas for improving energy efficiency. These include catalyst selection, reaction condition optimization, and the implementation of modern process technologies.

Catalyst Selection and Reaction Conditions

The choice of catalyst is paramount in the hydrogenation of diisodecyl phthalate. Ruthenium-based catalysts, often supported on materials like alumina (B75360), are frequently employed. google.comrsc.org The optimization of catalyst formulation, including the promoter and support material, can significantly impact reaction rates and allow for lower operating temperatures and pressures, directly translating to energy savings.

For instance, a continuous flow hydrogenation process using a ruthenium on theta alumina catalyst at 80°C and 80 bar pressure has been described. google.com Achieving high conversion and selectivity under these relatively mild conditions is a key aspect of an energy-efficient process. The following table illustrates a range of potential operating conditions for the hydrogenation of a related phthalate, which can be indicative of the parameters for diisodecyl phthalate.

Catalytic Hydrogenation Process Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ruthenium on theta alumina | google.com |

| Temperature | 80 °C | google.com |

| Pressure | 80 bar | google.com |

| Conversion Rate (Once-through) | 98.5% | google.com |

| Selectivity | 99.65% | google.com |

Process Design and Optimization

In the context of the broader plastics industry, of which this compound is a part, numerous case studies have demonstrated the potential for significant energy savings through systematic assessments and implementation of best practices. nrel.gov These can range from simple measures like fixing leaks in compressed air systems to more capital-intensive projects like upgrading to more energy-efficient equipment. While these studies are not specific to the synthesis of this compound, the principles are broadly applicable to its manufacturing facilities.

The esterification route for producing this compound also presents opportunities for energy optimization. The Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a reversible reaction. masterorganicchemistry.comrug.nl Driving the reaction towards the product side efficiently, for instance by removing water as it is formed, can reduce the required reaction time and energy input. The choice of catalyst, such as tin or titanium-based compounds, and the reaction temperature (typically in the range of 200-250 °C for high-temperature esterification) are key parameters to optimize. google.com

High-Temperature Esterification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Cyclohexane polycarboxylic acid and derivatives, mono alcohol | google.com |

| Catalyst | Metal catalyst (e.g., tin, titanium) or inorganic acid | google.com |

| Reaction Temperature | 200-250 °C | google.com |

Ultimately, a holistic approach that considers catalyst performance, reaction engineering, process control, and heat integration is necessary to maximize the energy efficiency of this compound manufacturing. Continuous research and development in these areas are crucial for achieving more sustainable and cost-effective production of this important non-phthalate plasticizer.

Environmental Behavior and Fate of Diisodecyl Cyclohexane 1,2 Dicarboxylate

Occurrence and Distribution in Environmental Compartments

The presence of DINCH and its metabolites in various environmental media and human samples points to its widespread distribution. researchgate.netnih.gov Human biomonitoring studies, in particular, have shown increasing exposure to DINCH over time, confirming its release into the environment. researchgate.netresearchgate.netnih.gov

Aquatic Systems: Freshwater, Estuarine, and Marine Matrices

Studies have begun to detect DINCH in aquatic environments, indicating its transport from sources of use to water bodies. In a study of German rivers, the median concentration of DINCH was reported to be 117 ng/g dry weight (dw) in 2017, a significant increase from levels measured in the mid-2000s. While specific data for estuarine and marine environments are still limited, the presence of other plasticizers in these ecosystems suggests that DINCH may also be found in these transitional and saltwater matrices. The partitioning behavior of DINCH, characterized by low water solubility and a high octanol-water partition coefficient, suggests it will likely adsorb to suspended particles and accumulate in sediments. nih.govecetoc.org

Terrestrial Environments: Soil and Sediment Biogeochemistry

In the terrestrial environment, DINCH has been detected in indoor dust and sludge from wastewater treatment plants. mdpi.com For instance, a study in German households found DINCH concentrations of up to 110 mg/kg in house dust in 2009. mdpi.com In sludge from a wastewater treatment plant in Stockholm, Sweden, DINCH was the dominant alternative plasticizer, with a concentration of 9.1 μg/g dry weight. mdpi.com The lipophilic nature of DINCH suggests a strong tendency to adsorb to soil and sediment particles, making these compartments significant sinks for the compound. mdpi.com The biogeochemical processes within soil and sediment, including microbial activity, will play a crucial role in its long-term fate.

Atmospheric Presence and Transport Phenomena

While direct atmospheric monitoring data for DINCH are scarce, the properties of plasticizers in general, such as low vapor pressure, suggest that they can be released from products into the air, adsorb to particulate matter, and undergo atmospheric transport. mdpi.com This long-range transport has the potential to distribute these compounds to remote areas, far from their original sources of emission. mdpi.com

Degradation Pathways and Environmental Transformation Products

The environmental persistence of DINCH is determined by its susceptibility to various degradation processes, primarily microbial degradation. Human metabolism studies provide initial clues, indicating that hydrolysis of the ester bonds and subsequent oxidation are key transformation pathways. nih.govnih.govresearchgate.net

Microbial Degradation Mechanisms (Aerobic and Anaerobic)

The biodegradation of plasticizers in the environment is carried out by a diverse range of microorganisms. researchgate.net The initial step in the degradation of ester-containing compounds like DINCH is typically the enzymatic hydrolysis of the ester linkages, leading to the formation of the corresponding monoester and alcohol. nih.gov This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , the resulting monoester and alcohol can be further broken down through various oxidative pathways. researchgate.net For compounds with a cyclohexane (B81311) ring, aerobic degradation often involves hydroxylation and subsequent ring cleavage, ultimately leading to mineralization into carbon dioxide and water. nih.gov

Under anaerobic conditions , which are prevalent in sediments and some wastewater treatment processes, the degradation pathway is different. Following the initial hydrolysis, the resulting intermediates can be fermented or used as electron acceptors in anaerobic respiration, leading to the production of methane (B114726) and carbon dioxide. nih.gov Studies on other plasticizers suggest that anaerobic degradation can be a slower process compared to aerobic degradation. ecetoc.org

Biodegradation Kinetics and Rate Determination

The rate at which DINCH biodegrades in the environment is a critical factor in assessing its potential for persistence and long-term impact. Biodegradation kinetics are often described using models such as first-order kinetics, which can be used to calculate the half-life of a compound in a specific environmental matrix. researchgate.netresearchgate.netnih.gov

Currently, there is a lack of specific experimental data on the biodegradation kinetics and half-life of DINCH in various environmental compartments like water, soil, and sediment. However, studies on analogous compounds provide some insights. For example, the anaerobic degradation of di-isononyl phthalate (B1215562) (DINP), a structurally similar phthalate, has been shown to be slow. nih.gov The rate of biodegradation is influenced by a multitude of factors including temperature, pH, nutrient availability, and the composition of the microbial community. nih.gov Therefore, determining the precise degradation kinetics of DINCH will require further experimental studies under environmentally relevant conditions.

Photolytic and Chemical Degradation Processes

In its intended applications, such as in outdoor PVC products, DINCH is considered to be very stable under UV radiation. atamankimya.com This stability is a desired property for maintaining the integrity and lifespan of the end-product. However, as a chemical compound, DINCH is susceptible to degradation under more direct and intense environmental pressures.

The photodegradation of polymers and related plasticizers is primarily driven by photo-oxidation initiated by solar UV radiation. nih.govmdpi.com This process involves the formation of free radicals that lead to chain scission and the breakdown of the polymer structure. In photocatalytic processes involving structurally similar phthalates, hydroxyl radicals (•OH) have been identified as highly reactive species that attack both the aliphatic side chains and the core ring structure. researchgate.net Hydroxyl radicals are potent oxidants in the environment and are known to be key mediators in the degradation of a wide range of organic pollutants. nih.govresearchgate.netnih.gov Therefore, while DINCH exhibits stability in finished products, its degradation in the environment can be accelerated by the presence of strong oxidants and direct exposure to UV light, leading to the formation of smaller, more polar byproducts.

DINCH is characterized by its high hydrolytic stability, a feature stemming from its chemical structure and very low water solubility. atamankimya.combasf.com The molecule is almost insoluble in water, and technical data sheets report an extremely low extraction rate when in contact with aqueous liquids. atamankimya.combasf.com

Despite this stability, the ultimate fate of DINCH in aqueous environments involves the slow hydrolysis of its two carboxylic ester bonds. researchgate.net Predictive models of its hydrolytic degradation pathway indicate a two-step process:

First Hydrolysis : Cleavage of one ester bond to form the monoester (MINCH) and isononyl alcohol.

Second Hydrolysis : Cleavage of the remaining ester bond in MINCH to form the terminal degradation product, Cyclohexane-1,2-dicarboxylic acid (CHDA). researchgate.net

This process is likely to be very slow under typical environmental pH and temperature conditions but represents a key abiotic degradation pathway over long time scales.

Environmental Partitioning and Mobility

Sorption and Desorption Dynamics in Soil and Sediment

The environmental mobility of DINCH is expected to be very low due to its strong tendency to sorb to organic matter in soil and sediment. nih.gov This behavior is characteristic of hydrophobic organic compounds with high molecular weights. The extent of sorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org

While direct experimental data for DINCH is not widely available, a study on a closely related structural isomer, Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate, determined a log Koc value greater than 5.63. regulations.gov This very high value indicates extremely strong adsorption to organic carbon. regulations.gov Chemicals with high Koc values are generally considered to be immobile in soil, with their movement being primarily associated with the transport of soil and sediment particles rather than leaching through the soil column. nih.govusgs.gov

The sorption process is governed by hydrophobic interactions between the nonpolar DINCH molecule and the organic carbon fraction of soil and sediment. geology.cz This strong partitioning to the solid phase significantly reduces its concentration in the aqueous phase, thereby limiting its bioavailability and potential for transport to groundwater. Desorption is consequently a slow and limited process, suggesting that once introduced into soil or sediment, DINCH is likely to be a persistent resident in that compartment, subject to slow degradation processes.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Diisodecyl cyclohexane-1,2-dicarboxylate | DINCH |

| Cyclohexane-1,2-dicarboxylic acid monoisononyl ester | MINCH |

| Cyclohexane-1,2-dicarboxylic acid | CHDA |

| Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester | OH-MINCH |

| Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester | oxo-MINCH |

| Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester | cx-MINCH |

| Cyclohexane carboxylate | CHC |

Influence of Organic Carbon and pH on Partitioning

The pH of the surrounding water also plays a role in the environmental fate of DINCH, primarily through hydrolysis. However, studies suggest that hydrolysis is not a major degradation pathway for this compound. The estimated hydrolytic half-lives for DINCH are approximately 11 years at a neutral pH of 7 and shorten to 1.1 years at a more alkaline pH of 8. acs.org These long half-lives indicate that DINCH is persistent in water and that its partitioning behavior is more heavily influenced by sorption to organic carbon than by pH-dependent degradation. acs.org

| Environmental Parameter | Value/Observation | Implication |

| Organic Carbon-Water Partition Coefficient (Koc) | Predicted at 3.30 x 10^5 acs.org | Strong adsorption to soil, sediment, and suspended particles. |

| Hydrolytic Half-Life (pH 7) | ~11 years acs.org | Low degradation rate in neutral waters. |

| Hydrolytic Half-Life (pH 8) | ~1.1 years acs.org | Faster, but still slow, degradation in alkaline waters. |

Volatilization and Air-Water Exchange Mechanisms

Volatilization from water surfaces represents a potential pathway for chemical distribution into the atmosphere. This process is governed by a chemical's Henry's Law constant (HLC), which relates its concentration in water to its partial pressure in the air. epa.gov The exchange between air and water is often described by the two-film theory, where the rate of transfer is controlled by diffusion through thin stagnant films of air and water at the interface. researchgate.net

Migration from Polymeric Materials into Environmental Media

DINCH is widely used as a plasticizer in polyvinyl chloride (PVC) products, including medical devices, toys, and food packaging. nih.govresearchgate.net Since it is not chemically bound to the polymer matrix, DINCH can migrate from these products into the surrounding environment, such as water, food, or biological fluids. nih.gov This leaching is a well-documented phenomenon for plasticizers. researchgate.netnih.gov

Studies have shown that DINCH migrates from PVC medical tubing and blood bags. nih.govnih.gov The amount of plasticizer released is dependent on the specific conditions of use. nih.gov For example, in a comparison with the traditional plasticizer DEHP, DINCH showed significantly lower migration into labile blood products. After one day of storage, the migration of DEHP was 5.0 times greater than that of DINCH. nih.gov Even after 49 days, the concentration of DEHP that had leached into red blood cell concentrate was statistically higher than that of DINCH. nih.gov This lower leachability suggests that products plasticized with DINCH result in lower exposure levels compared to those containing DEHP. nih.gov

Factors Influencing Polymer-to-Environment Migration

The migration of DINCH from a polymer into the environment is a complex process influenced by a variety of factors. nih.govresearchgate.net These can be broadly categorized as properties of the polymer and migrant, the nature of the contacting medium, and external conditions.

Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion of the plasticizer within the polymer and its subsequent release into the environment. nih.govwur.nl

Contact Time: Longer periods of contact between the polymer and the environmental medium generally result in a greater total amount of migrated plasticizer. nih.govnih.gov

Contact Medium: The chemical nature of the medium in contact with the polymer plays a crucial role. For instance, fatty or acidic foods can enhance migration compared to aqueous, neutral media. nih.govresearchgate.net The solubility of the migrant in the contact liquid is a key thermodynamic factor; poor solubility will hinder migration. wur.nl Studies on medical devices often use ethanol-water solutions to simulate lipid emulsions, which are effective at extracting plasticizers from PVC. nih.gov

Flow Rate (for dynamic systems): In systems like infusion tubing, a higher flow rate leads to a larger volume of liquid passing through, resulting in higher total quantities of plasticizer being released. nih.gov

Polymer Properties: The type of polymer, its density, crystallinity, and the presence of additives all affect the rate of migration. wur.nl The glass transition temperature (Tg) is particularly important; migration rates are generally higher above the Tg where the polymer molecules are more flexible. wur.nl

The following table summarizes key factors that influence the migration of plasticizers like DINCH:

| Factor | Influence on Migration | Reference |

| Temperature | Increased temperature accelerates migration. | nih.govwur.nl |

| Contact Time | Longer contact time increases the total amount migrated. | nih.govnih.gov |

| Contact Medium | Fatty, acidic, or lipophilic media enhance migration. | nih.govnih.gov |

| Flow Rate | Higher flow rates can increase the total mass of migrant released. | nih.gov |

| Polymer Type | Properties like crystallinity and glass transition temperature affect diffusion rates. | wur.nl |

Diffusion Models and Experimental Validation

The process of migration from a polymer is fundamentally a mass transfer phenomenon governed by diffusion. researchgate.net This process can be mathematically described using Fick's laws of diffusion. wur.nl The key parameters in these models are the diffusion coefficient (D), which describes the rate of movement of the migrant within the polymer, and the partition coefficient (K), which describes the distribution of the migrant between the polymer and the contact medium at equilibrium. researchgate.net

Various mathematical models have been developed to predict the migration of substances from plastics, which can serve as a tool for risk assessment and compliance verification. plasticseurope.org These models, such as those developed by Piringer, often provide a "worst-case" estimate of migration. nih.govresearchgate.net However, for a model to be considered reliable, it must be validated with experimental data. plasticseurope.org

Experimental validation involves conducting migration studies under controlled conditions and comparing the measured migration levels with the values predicted by the model. nih.gov For example, kinetic studies on the migration of PET oligomers have been used to calculate their diffusion coefficients, which were then compared to values calculated using existing models. nih.gov For complex systems, advanced techniques like molecular dynamics (MD) simulations are being explored to model the migration process at a molecular level, with results showing good predictive ability when compared to experimental data. researchgate.net These models must account for the specific properties of the migrant, the polymer, and the contact phase to accurately predict migration levels. plasticseurope.org

Ecotoxicological Research on Diisodecyl Cyclohexane 1,2 Dicarboxylate: Mechanistic Insights in Non Human Systems

In Vitro Cellular Responses in Environmental Model Systems

Impact on Adipogenesis Pathways in Non-Human Cell Lines (e.g., 3T3-L1 cells)

Research into the cellular mechanisms of Diisodecyl cyclohexane-1,2-dicarboxylate (DINCH) has revealed that its metabolites, rather than the parent compound, can actively influence adipogenesis pathways in non-human cell lines. Studies on rat primary stromal vascular fraction (SVF) of adipose tissue have shown that DINCH itself does not directly affect the differentiation of these cells. nih.gov However, its primary metabolite, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), has been identified as a potent metabolic disruptor. nih.govresearchgate.net

Exposure of rat SVF preadipocytes to MINCH induces the accumulation of lipids and promotes their full differentiation into mature adipocytes. nih.gov This effect is mechanistically linked to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govresearchgate.net The adipogenic effect of MINCH was successfully blocked by the application of a specific PPAR-α antagonist, GW6471, confirming that MINCH acts as a potent PPAR-α agonist. nih.gov This interaction suggests a pathway through which DINCH exposure may interfere with the endocrine system and lipid metabolism at the cellular level in mammals. nih.gov

In addition to PPAR-α, studies have suggested that MINCH may also act as an agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a master regulator of adipogenesis. researchgate.net The activation of these nuclear receptors is a critical step in initiating the cascade of gene expression required for the development of fat cells.

| Compound | Cell Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| DINCH | Rat epididymal stromal vascular fraction (SVF) | No direct effect on differentiation | N/A | nih.gov |

| MINCH | Rat epididymal stromal vascular fraction (SVF) | Induced lipid accumulation and differentiation into mature adipocytes | Potent PPAR-α agonist | nih.govresearchgate.net |

Gene Expression Modulation in Model Organism Cells

The influence of DINCH and its metabolites extends to the modulation of gene expression in the cells of model organisms. In studies with rat SVF of adipose tissue, the metabolite MINCH was found to alter the expression of key adipogenic genes. nih.gov Specifically, MINCH exposure affected the expression of Cebpa (CCAAT/enhancer-binding protein alpha) and Fabp4 (Fatty acid-binding protein 4), two critical transcription factors and markers involved in the differentiation of preadipocytes. nih.gov

Broader research using the zebrafish (Danio rerio) larval model provides further insight into gene expression changes at an organismal level, reflecting underlying cellular responses. nih.gov Exposure to DINCH was shown to significantly alter the expression of genes associated with lipid transport, including those involved in fatty acid synthesis, β-oxidation, and lipid elongation. nih.govdiva-portal.org Furthermore, DINCH affected genes related to cholesterol biosynthesis and homeostasis, which may indicate potential developmental neurotoxicity. nih.gov A distinct response to chemical stress was also observed through the downregulation of several antioxidant genes, including superoxide (B77818) dismutase (sod1, sod2, sod3) and glutathione (B108866) s-transferase (gst). nih.gov This modulation of stress-related genes points to the induction of an oxidative stress response at the cellular level. nih.gov

| Gene Category | Specific Gene(s) | Model System | Observed Change | Associated Pathway/Process | Reference |

|---|---|---|---|---|---|

| Adipogenesis | Cebpa, Fabp4 | Rat SVF Cells (exposed to MINCH) | Expression affected | Adipocyte Differentiation | nih.gov |

| Lipid Metabolism | Genes for fatty acid synthesis, β-oxidation, elongation | Zebrafish Larvae | Significantly altered | Lipid Transport and Metabolism | nih.gov |

| Genes for cholesterol biosynthesis and homeostasis | Zebrafish Larvae | Affected | Cholesterol Metabolism, Neurodevelopment | nih.gov | |

| Stress Response | sod1, sod2, sod3 | Zebrafish Larvae | Downregulated | Oxidative Stress Response | nih.gov |

| gst | Zebrafish Larvae | Downregulated | Oxidative Stress Response | nih.gov |

Mechanistic Ecotoxicology in Aquatic Organisms

Behavioral Alterations in Fish Models (e.g., zebrafish, medaka)

In aquatic toxicology, behavioral analysis serves as a sensitive indicator of physiological and neurological disruption. biorxiv.org Studies using the zebrafish (Danio rerio) larval model have demonstrated that exposure to DINCH leads to distinct alterations in locomotor activity. nih.gov Exposed larvae exhibit a different pattern of movement, including changes in distance traveled and acceleration during both light and dark phases, when compared to control groups. researchgate.neteaht.org

The mechanistic basis for these behavioral changes is linked to potential neurotoxicity. nih.gov The altered swimming behavior may result from negative regulation of motor activity. nih.gov Research has connected these effects to the modulation of genes involved in cholesterol biosynthesis and homeostasis, highlighting the critical role of cholesterol in maintaining normal neuronal physiology. nih.govnih.gov The disruption of these genetic pathways by DINCH suggests a plausible mechanism for the observed neurobehavioral effects. eaht.org These findings indicate that DINCH can induce physiological and metabolic toxicity that manifests as measurable behavioral changes in aquatic organisms. researchgate.netresearchgate.net

| Endpoint | Observation | Proposed Underlying Mechanism | Reference |

|---|---|---|---|

| Locomotor Activity | Distinct changes in movement, distance, and acceleration | Negative regulation of motor activity | nih.govresearchgate.net |

| Neurobehavior | Altered swimming behavior | Developmental neurotoxicity linked to altered expression of cholesterol-related genes | nih.govnih.goveaht.org |

Physiological Responses and Endocrine System Perturbations in Non-Human Species (focus on mechanisms, not general effects)

DINCH and its metabolites can perturb the endocrine system and physiological processes through several distinct mechanisms in non-human species. A primary mechanism of endocrine disruption involves the interaction of the metabolite MINCH with nuclear receptors. As established in rat cell models, MINCH functions as a potent agonist for PPAR-α, directly interfering with pathways that regulate lipid metabolism and adipocyte differentiation. nih.govresearchgate.net

In aquatic models such as zebrafish, DINCH exposure instigates significant changes in lipid metabolism. diva-portal.org The mechanistic pathway involves the induction of fatty acid synthesis, which subsequently affects β-oxidation processes. nih.gov Concurrently, a decrease in lipid transport is observed, evidenced by the significant downregulation of most related transport genes. nih.gov

Furthermore, DINCH exposure is shown to induce oxidative stress. nih.gov This is mechanistically supported by the altered expression of key antioxidant genes. nih.gov Specifically, studies report the downregulation of superoxide dismutase genes (sod1, sod2, and sod3) and the glutathione s-transferase (gst) gene in zebrafish larvae following exposure. nih.gov While some research indicates DINCH does not have direct estrogenic or androgenic activity, it has been suggested that it can disrupt steroidogenesis, another critical mechanism of endocrine system perturbation. frontiersin.org

Epigenetic Modifications in Invertebrate Ecotoxicology

Epigenetics in the context of ecotoxicology involves the study of heritable changes in gene function that occur without altering the underlying DNA sequence. researchgate.net These modifications, which include DNA methylation and histone alterations, can be triggered by environmental factors and may lead to long-term physiological changes. researchgate.netmdpi.com Invertebrate model organisms, such as the water flea Daphnia magna, are increasingly used in environmental epigenetics to investigate how chemical stressors can induce such changes. researchgate.net Research has shown that exposure to various environmental pollutants, including heavy metals and microplastics, can alter global DNA methylation levels in daphnids. researchgate.netmdpi.com

However, a review of the available scientific literature indicates a knowledge gap regarding the specific effects of this compound on epigenetic mechanisms in invertebrates. Currently, there are no published studies that directly investigate whether DINCH or its metabolites induce epigenetic modifications, such as DNA methylation or histone changes, in invertebrate species within an ecotoxicological framework. This represents a significant area for future research to fully understand the environmental impact of this plasticizer.

DNA Methylation Changes in Response to Environmental Exposure

Environmental contaminants can trigger epigenetic changes, such as DNA methylation, which alters gene function without changing the underlying DNA sequence. vliz.bevliz.be These modifications are a key mechanism through which organisms respond to environmental stressors. researchgate.net DNA methylation typically involves the addition of a methyl group to a cytosine nucleotide, a process that can lead to transcriptional repression of the associated gene. nih.govtandfonline.com Research in ecotoxicology has demonstrated that exposure to a variety of environmental chemicals, including metals, pesticides, and endocrine disruptors, can modulate DNA methylation patterns in organisms ranging from invertebrates to fish and mammals. vliz.benih.gov

While direct research into DNA methylation changes specifically caused by this compound (DINCH) is limited, studies on other plasticizers and environmental contaminants provide a framework for potential effects. For instance, exposure to endocrine-disrupting chemicals (EDCs) has been shown to cause significant differences in the methylation of gene promoters and gene bodies in fish across multiple generations. datadryad.orgepa.gov These changes are linked to pathways involved in growth, development, immune function, and reproduction. datadryad.org

Alterations in DNA methylation can manifest as either hypermethylation (an increase) or hypomethylation (a decrease) at specific genomic regions or across the genome. nih.gov Global hypomethylation, a genome-wide reduction in methylation, is associated with genomic instability. nih.gov Conversely, changes in the methylation status of specific gene promoters can directly influence their expression. tandfonline.com Studies on various pollutants have identified altered methylation in genes associated with developmental processes, stress response, and DNA repair. tandfonline.commdpi.com Given that DINCH has been shown to alter the expression of genes related to stress response and lipid metabolism in zebrafish, it is plausible that epigenetic mechanisms like DNA methylation could be involved in mediating these changes. nih.govresearchgate.net

Table 1: Examples of Contaminant-Induced DNA Methylation Changes in Non-Human Systems This table presents findings from various environmental contaminants to illustrate the principle, due to limited data specific to DINCH.

| Contaminant Class | Organism | Observed Epigenetic Change | Associated Biological Process | Reference(s) |

| Endocrine Disruptors | Inland Silverside (Fish) | Altered promoter and gene body methylation | Growth, Development, Reproduction, Immune Function | datadryad.org, epa.gov |

| Heavy Metals (Lead) | Wild Birds | Altered methylation of development-related genes | System Development, Developmental Processes | tandfonline.com |

| Pesticides (Permethrin) | Zebra Finch | Differential methylation in SLC16A9 promoter | Monocarboxylic Acid Transport | nih.gov |

| Air Pollution | Mice | Increased global methylation in sperm | DNA Damage Response | vliz.be |

Intergenerational and Transgenerational Epigenetic Inheritance Research in Invertebrates

Epigenetic changes induced by environmental factors can sometimes be passed down to subsequent generations, a phenomenon known as intergenerational or transgenerational inheritance. vliz.be Intergenerational effects are observed in the direct offspring (F1 generation) who may have been exposed as germ cells within the parent (F0 generation), while transgenerational effects persist in generations (F2, F3, etc.) that were never directly exposed to the initial environmental trigger. nih.govnih.gov This inheritance can occur if the epigenetic marks in the germline (sperm or eggs) escape the normal reprogramming events that occur after fertilization. nih.gov

Research in invertebrates, such as the water flea (Daphnia) and the nematode (C. elegans), has been crucial in demonstrating the potential for chemical exposures to induce heritable epigenetic changes. vliz.benih.gov These model organisms are valuable in ecotoxicology due to their short generation times, which facilitate multigenerational studies. skku.edu While studies specifically investigating the transgenerational epigenetic effects of DINCH in invertebrates have not been identified, research on other environmental stressors provides evidence for such mechanisms. For example, exposure to certain chemicals has been shown to cause heritable alterations in DNA methylation and small RNA expression, leading to phenotypic changes in unexposed descendants. nih.govresearchgate.net

Histone modifications are another key epigenetic mechanism implicated in transgenerational inheritance in invertebrates. nih.gov The persistence of these epigenetic marks across generations suggests that an ancestor's exposure to a contaminant could have long-lasting consequences for the fitness and adaptability of its descendants. vliz.be The potential for a widely used compound like DINCH to induce such heritable changes in invertebrate populations represents an important area for future ecotoxicological research.

Microbial Ecotoxicology and Community Dynamics

Effects on Indigenous Microbial Degrading Communities

The introduction of synthetic chemical compounds like DINCH into soil and aquatic environments can significantly influence the structure and function of indigenous microbial communities. researchgate.net Microorganisms, particularly bacteria and fungi, play a critical role in the biodegradation of organic pollutants. researchgate.net The presence of a novel carbon source, such as a plasticizer, can lead to the enrichment of specific microbial taxa capable of utilizing it as a substrate, thereby altering community composition. researchgate.net

Direct studies on the microbial degradation of DINCH are scarce, but research on other plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and related alicyclic compounds provides relevant insights. Studies have shown that DEHP can be biodegraded by soil and sediment microorganisms, although its bioavailability can limit the degradation rate. researchgate.netnih.gov For instance, various bacterial species, including those from the genus Bacillus, have been identified as effective degraders of phthalates in mangrove sediments. nih.gov Similarly, the anaerobic degradation pathway for cyclohexane (B81311) carboxylate, a compound with a similar ring structure to part of the DINCH molecule, has been characterized in denitrifying bacteria like Aromatoleum sp. CIB. nih.gov

Table 2: Microbial Genera Implicated in the Degradation of Phthalate and Cyclohexane-based Compounds This table lists microbial genera identified as degraders of compounds structurally related to DINCH, suggesting potential candidates for its bioremediation.

| Compound | Microbial Genus/Group | Environment | Reference(s) |

| DEHP, DBP | Bacillus | Mangrove Sediment | nih.gov |

| DEHP | Nocardioides, Ramlibacter | Agricultural Soil | researchgate.net |

| DEHP | Sphingomonadaceae | Agricultural Soil | researchgate.net |

| Cyclohexane Carboxylate | Aromatoleum | - | nih.gov |

| Cyclohexane | Ammonia/Methane-oxidizing bacteria | Oil Sands Process Water | battelle.org |

Impact on Ecosystem Processes and Nutrient Cycling

Shifts in microbial community structure and activity caused by chemical contaminants can have cascading effects on crucial ecosystem processes, particularly nutrient cycling. frontiersin.org Microorganisms are the primary drivers of biogeochemical cycles, including those of carbon, nitrogen, and phosphorus. youtube.comresearchgate.net They are responsible for processes such as decomposition of organic matter, mineralization of nutrients, and nitrogen fixation, which make essential elements available for uptake by plants and other organisms. frontiersin.orgebsco.com

By altering the composition and diversity of soil and aquatic microbial communities, DINCH could indirectly impact nutrient dynamics. frontiersin.org For example, if the compound is toxic to key functional groups of microbes, such as nitrifying or denitrifying bacteria, it could disrupt the nitrogen cycle. nih.gov Conversely, if DINCH degradation is stimulated, the resulting increase in microbial biomass could lead to the immobilization of nutrients, temporarily reducing their availability to other organisms in the ecosystem. frontiersin.org

Analytical Methodologies for Diisodecyl Cyclohexane 1,2 Dicarboxylate and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of DINCH and its metabolites is the extraction and preparation of the sample. This step aims to isolate the target analytes from the complex sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. mdpi.com The choice of technique depends heavily on the nature of the sample matrix, which can range from biological fluids like urine to solid materials such as soil, sediment, and consumer products. nih.govrestek.comnih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. researchgate.net For the analysis of the parent DINCH compound in samples like blood, LLE with a nonpolar solvent such as n-hexane has been effectively utilized. nih.gov Optimization of LLE involves several key parameters:

Solvent Selection: The choice of extraction solvent is paramount and is guided by the polarity of the target analyte. For nonpolar compounds like DINCH, solvents such as n-hexane are effective. nih.govcore.ac.uk

pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of analytes, thereby increasing their partitioning into the organic phase. epa.gov

Ionic Strength: Modifying the ionic strength of the aqueous sample, often by adding salt (salting out), can decrease the solubility of organic analytes in the aqueous phase and enhance their transfer to the organic solvent. epa.gov

Solid-Phase Extraction (SPE) has become a preferred method for sample preparation, especially for biological samples like urine, due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. restek.comrsc.orgnih.gov SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. nih.gov For the analysis of DINCH metabolites in urine, online SPE coupled directly with liquid chromatography is a common approach. rsc.orgpublisso.de Optimization of SPE focuses on:

Sorbent Selection: The choice of sorbent material (the stationary phase) is critical and depends on the properties of the analytes. Reversed-phase sorbents like C18 are used for nonpolar to moderately polar compounds. ucp.pt

Solvent System: The pH and composition of the loading, washing, and elution solvents are optimized to ensure that interferences are removed while the analytes of interest are retained and then effectively eluted. ucp.pt

Automation: Online SPE systems automate the extraction process, providing high throughput and excellent reproducibility, which is crucial for large-scale biomonitoring studies. rsc.orgpublisso.de

Complex environmental matrices such as soil, sediment, and dust, as well as biological fluids, contain numerous endogenous components that can interfere with the analysis, causing what is known as "matrix effects." nih.govfrontier-lab.com These effects can either suppress or enhance the instrument's signal for the target analyte, leading to inaccurate quantification. nih.gov

Several strategies are employed to mitigate matrix effects:

Efficient Clean-up: The primary strategy is to remove interfering co-extracted substances. Dispersive SPE (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, employs sorbents like C18, primary-secondary amine (PSA), and graphitized carbon black (GCB) to clean up extracts from complex matrices like soil. nih.govrestek.com

Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in an extract of a blank matrix (a sample of the same type that is free of the target analytes). This ensures that the standards and the samples are affected by the matrix in the same way. nih.gov

Isotope Dilution: This is a robust method where a stable isotope-labeled version of the analyte is added to the sample at the beginning of the preparation process. Since the labeled internal standard behaves almost identically to the native analyte throughout extraction, chromatography, and ionization, it can effectively correct for both matrix effects and variations in recovery. publisso.deresearchgate.net

Chromatographic Separation Methods

Chromatography is the core of the analytical process, serving to separate the target analytes from each other and from any remaining matrix components before they reach the detector. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the compounds of interest.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like the parent DINCH plasticizer. restek.com In GC, the sample is vaporized and separated as it travels through a capillary column.

GC coupled with Mass Spectrometry (GC-MS): This is the most common configuration for DINCH analysis. researchgate.netresearchgate.net The mass spectrometer acts as a highly selective and sensitive detector, providing structural information that confirms the identity of the compound. thermofisher.com GC-MS is frequently used for analyzing DINCH in materials like PVC and for studying its migration into food simulants. frontier-lab.com Thermal desorption (TD)-GC-MS is a solvent-free technique used for direct analysis of DINCH in solid samples like PVC, which simplifies sample preparation but requires careful optimization to avoid matrix interference. frontier-lab.com

GC with Flame Ionization Detection (GC-FID): The FID is a robust and widely available detector that responds to most organic compounds. While less selective than an MS, it can be used for quantification when sufficient separation is achieved and the sample matrix is relatively clean. nih.govmdpi.com

GC with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to electrophilic compounds, such as halogenated compounds. While phthalates can be analyzed by GC-ECD, its application for DINCH, which lacks strongly electrophilic groups, is less common. restek.comepa.gov

Liquid chromatography is the preferred technique for analyzing the less volatile and more polar metabolites of DINCH, which are not amenable to GC without derivatization. publisso.detnuni.sk

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques separate compounds in a liquid mobile phase as it passes through a column packed with a solid stationary phase. UHPLC uses smaller particles in the column and higher pressures than conventional HPLC, resulting in faster analysis times and better resolution. mdpi.comresearchgate.net For DINCH metabolite analysis in urine, reversed-phase chromatography is typically employed. publisso.denih.gov The combination of online SPE with UHPLC coupled to tandem mass spectrometry (SPE-UHPLC-MS/MS) represents a state-of-the-art, sensitive, and high-throughput method for determining exposure biomarkers. rsc.orgnih.gov

Spectrometric Detection and Quantification

Following chromatographic separation, a detector is used to measure the amount of each analyte. For the trace-level analysis required in environmental and biological monitoring, mass spectrometry is the detector of choice due to its superior sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) is almost universally paired with both GC and LC for the analysis of DINCH and its metabolites. publisso.deresearchgate.net In MS/MS, a specific precursor ion for the analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, allowing for highly selective and sensitive quantification. thermofisher.com

The analytical methods developed using these techniques are characterized by very low detection limits, enabling the quantification of DINCH metabolites at the concentrations typically found in the general population. rsc.org

Below are tables summarizing the limits of detection (LOD) and quantification (LOQ) for key DINCH metabolites in human urine, as determined by LC-MS/MS methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DINCH Metabolites in Urine (Method 1)

| Metabolite | Detection Limit (LOD) [µg/L] | Quantification Limit (LOQ) [µg/L] |

|---|---|---|

| cx-MINCH | 0.025 | 0.05 |

| OH-MINCH | 0.025 | 0.05 |

| oxo-MINCH | 0.05 | 0.1 |

| MINCH | 0.05 | 0.1 |

Source: Data derived from a biomonitoring method developed by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. publisso.de

Table 2: Limits of Detection for DINCH and Other Plasticizer Metabolites in Urine (Method 2)

| Analyte Group | Range of Detection Limits (LOD) [µg/L] |

|---|---|

| DINCH and substitutes | 0.006 - 0.047 |

Source: Data from an online SPE-LC-MS/MS method for simultaneous determination of metabolites of various plasticizers. rsc.org

Table 3: Detection Limits for Phthalate (B1215562) and DINCH Metabolites in Urine (Method 3)

| Analyte Group | Detection Limit Range [ng/mL] |

|---|---|

| 23 Phthalate & DINCH Metabolites | 0.14 - 0.66 |

Source: Data from a UHPLC-MS/MS method for simultaneous analysis of phthalate and DINCH metabolites. nih.gov

Mass Spectrometry (MS and MS/MS) for Compound Identification and Trace Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary tool for the identification and quantification of DINCH and its metabolites in complex biological and environmental matrices. nih.gov This technique offers high selectivity and sensitivity, enabling the detection of trace amounts of these compounds. researchgate.net

Researchers have developed robust online HPLC-MS/MS methods for the determination of DINCH metabolites in human urine. researchgate.net These methods are capable of quantifying key metabolites, including the monoester (MINCH) and its oxidized forms such as OH-MINCH, cx-MINCH, and oxo-MINCH. researchgate.net The identification of these compounds is typically confirmed using authentic standard substances, and quantification is achieved through isotope dilution analysis. researchgate.netresearchgate.net The sensitivity of these methods is highlighted by low limits of quantification (LOQ), often in the range of 0.05 to 0.1 micrograms per liter (µg/L). researchgate.net

In human metabolism studies, specific oxidized metabolites have been identified as reliable biomarkers for DINCH exposure. nih.gov For instance, after oral administration, the major urinary metabolite identified is the non-specific breakdown product, cyclohexane-1,2-dicarboxylic acid (CHDA), followed by monoesters with oxidative modifications. researchgate.net The secondary oxidized metabolites are considered specific and suitable biomarkers for assessing DINCH exposure. researchgate.netnih.gov

Advanced MS-based metabolite profiling techniques, such as the mass defect filter (MDF) method and a signal mining algorithm with isotope tracing (SMAIT), have been employed to discover new potential DINCH exposure markers in vitro. nih.gov These methods have successfully identified numerous potential metabolite signals, some of which were later confirmed in in vivo models. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is instrumental in these analyses, as the fragmentation patterns of the parent ions provide structural information crucial for the tentative identification of novel metabolites. youtube.comnih.gov

| Metabolite | Full Name | Common Matrix | Significance |

|---|---|---|---|

| MINCH | mono-isononyl-cyclohexane-1,2-dicarboxylate | Urine, Serum | Primary monoester metabolite |

| OH-MINCH | Cyclohexane-1,2-dicarboxylic acid, mono hydroxyisononyl ester | Urine, Serum | Oxidized secondary metabolite, key biomarker |

| cx-MINCH | Cyclohexane-1,2-dicarboxylic acid, mono (carboxyoctyl) ester | Urine | Oxidized secondary metabolite |

| oxo-MINCH | Cyclohexane-1,2-dicarboxylic acid, mono oxoisononyl ester | Urine, Serum | Oxidized secondary metabolite, key biomarker |

| CHDA | Cyclohexane-1,2-dicarboxylic acid | Urine, Serum | Non-specific final breakdown product |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel metabolites of DINCH. unl.edu While mass spectrometry provides information on the mass-to-charge ratio and fragmentation, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships. core.ac.uknih.gov

The process of identifying a new metabolite often involves isolating sufficient quantities of the compound from a biological matrix, which can be a significant challenge. hyphadiscovery.com Once isolated, a suite of NMR experiments is conducted. One-dimensional (1D) NMR spectra, such as proton (¹H) and carbon-13 (¹³C), provide initial information about the chemical environment of the nuclei. core.ac.uk

For complex metabolite structures, two-dimensional (2D) NMR techniques are essential. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the stereochemistry of the molecule. hyphadiscovery.com

Through the careful analysis of these NMR datasets, the precise structure of a metabolite, including the site of oxidation or conjugation, can be determined. unl.edu This information is vital for understanding the metabolic pathways of DINCH in various organisms.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Polymer Interaction Studies and Degradation Products

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for investigating the interactions between DINCH and polymer matrices, as well as for identifying the products of its degradation. researchgate.netazom.com FTIR spectroscopy works by measuring the absorption of infrared radiation by a sample, which causes vibrations in the molecular bonds. researchgate.net Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint of the material. researchgate.net

When DINCH is incorporated into a polymer like PVC as a plasticizer, FTIR can be used to study the intermolecular interactions. Shifts in the characteristic absorption bands of both the polymer and the plasticizer can indicate the presence of hydrogen bonding or other interactions that affect the material's properties. researchgate.net

FTIR is also highly effective for monitoring the degradation of DINCH-plasticized polymers. nih.gov As the material ages or is exposed to environmental stressors like heat or UV radiation, chemical changes occur. esrf.fr These changes can include the oxidation of the plasticizer, leading to the formation of carbonyl groups (ketones, aldehydes, carboxylic acids, esters), which have strong and distinct absorption bands in the IR spectrum. researchgate.net By tracking the appearance and growth of these bands over time, the degradation process can be monitored both qualitatively and quantitatively. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for this purpose as it allows for the analysis of surfaces with minimal sample preparation. azom.com

| Wavenumber (cm⁻¹) | Functional Group | Significance |

|---|---|---|

| 2850-3000 | C-H stretching | Characteristic of aliphatic chains in DINCH and polymer |

| 1720-1740 | C=O stretching (Ester) | Primary functional group in DINCH |

| 1650-1850 | C=O stretching (various) | Appearance indicates oxidation and formation of degradation products (ketones, aldehydes, etc.) |

| 1000-1300 | C-O stretching | Part of the ester linkage in DINCH |

Method Validation, Quality Assurance, and Inter-laboratory Comparisons

To ensure the reliability and comparability of data generated for DINCH and its metabolites, rigorous method validation and quality assurance (QA) procedures are essential. americanpharmaceuticalreview.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness. americanpharmaceuticalreview.comresearchgate.net

Accuracy refers to the closeness of the measured value to the true value.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Internal quality control (IQC) measures, such as the regular analysis of blanks, spiked samples, and certified reference materials, are used to monitor the performance of the analytical method on an ongoing basis. slideshare.net

Inter-laboratory comparisons, also known as proficiency testing, play a critical role in external quality control. europa.eu These studies involve multiple laboratories analyzing the same samples to assess the reproducibility and comparability of their results. europa.eu Participation in such schemes helps to identify potential biases in methods and ensures that data from different sources can be reliably compared, which is crucial for large-scale environmental monitoring and human biomonitoring studies. researchgate.net

Development of Novel High-Throughput Analytical Platforms

The need to analyze large numbers of samples in environmental and toxicological studies has driven the development of novel high-throughput analytical platforms. nih.gov These platforms aim to increase sample throughput, reduce analysis time, and lower costs without compromising data quality. unchainedlabs.com

In the context of DINCH analysis, this involves the automation of various steps in the analytical workflow, from sample preparation to data analysis. Automated liquid handling systems can perform extractions and dilutions, minimizing manual labor and improving reproducibility.

For the analytical measurement, ultra-high-performance liquid chromatography (UHPLC) systems offer significantly faster separation times compared to conventional HPLC. nih.gov When coupled with fast-scanning mass spectrometers, these systems can dramatically increase the number of samples analyzed per day. the-scientist.com

Furthermore, advancements in data processing software are crucial for high-throughput analysis. youtube.com Automated peak integration, quantification, and reporting streamline the data analysis bottleneck. youtube.com The development of acoustic ejection mass spectrometry (AEMS) represents a significant leap in high-throughput screening, offering label-free analysis with very low sample volume requirements and high accuracy, further accelerating the pace of research in areas like metabolite profiling and toxicological screening. the-scientist.com

Advanced Applications and Material Science Research of Diisodecyl Cyclohexane 1,2 Dicarboxylate

Polymer Formulation and Material Compatibility Studies

The efficacy of Diisodecyl cyclohexane-1,2-dicarboxylate as a plasticizer is fundamentally linked to its compatibility and interaction with various polymers, most notably Polyvinyl Chloride (PVC).

Interaction Mechanisms with Polyvinyl Chloride (PVC) and other Polymer Blends

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. kinampark.comspecialchem.com This disruption of the polymer's rigid structure leads to increased flexibility and processability. kinampark.com In the case of DINCH and PVC, the interaction is primarily physical, not chemical. nurchem.com The plasticizer molecules are not permanently bound but exist in a dynamic equilibrium, solvating and de-solvating the polymer chains. kinampark.com

The mechanism of interaction involves several stages:

Adsorption: The liquid plasticizer is initially mixed with the solid PVC resin.

Penetration and Swelling: With the application of heat, the plasticizer molecules penetrate the PVC particles, causing them to swell.

Fusion: At higher temperatures, the plasticizer and polymer form a solid solution. nurchem.com The polar ester groups of the DINCH molecule interact with the polar C-Cl groups on the PVC chains. nih.gov

The compatibility of DINCH with PVC is excellent, and it is also compatible with other polar polymers and monomeric plasticizers commonly used in PVC formulations. nurchem.combasf.com The non-planar cyclohexane (B81311) ring in the DINCH molecule, a result of hydrogenating the aromatic ring of DINP, influences its interaction with the polymer chains, distinguishing its performance from traditional phthalates. publisso.de Studies have also explored its use in other polymer systems, such as poly(lactic acid) (PLA), where it has been shown to decrease the glass transition temperature and improve crystallinity. ncsu.edu

Influence on Polymer Processing, Mechanical, and Thermal Properties

The incorporation of DINCH significantly alters the processing, mechanical, and thermal characteristics of polymers like PVC.

Processing: In plastisol applications, DINCH provides a lower initial viscosity and better viscosity stability compared to traditional phthalates like DOP (Dioctyl Phthalate) and DINP. basf.com This is a crucial advantage for processing techniques like coating, dipping, and molding, as it allows for easier handling and more consistent end-products. While the fusion temperature may be slightly higher than some phthalates, only minor adjustments to processing parameters are typically needed. basf.com

Mechanical Properties: Plasticizers are added to PVC to transform it from a rigid material into a flexible one. nih.gov DINCH is highly effective in this regard, imparting significant flexibility and softness. taylorandfrancis.com The addition of DINCH to PVC leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break. scielo.br This trade-off is typical for plasticized polymers, as the increased chain mobility that enhances flexibility also reduces the material's rigidity and strength. kinampark.com

Thermal Properties: A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more rubbery, flexible state. researchgate.net DINCH effectively reduces the Tg of PVC. researchgate.net For instance, one study noted a significant reduction in the Tg of a PVC film from 75°C to -6.7°C with the addition of a plasticizer. researchgate.net Furthermore, DINCH is known for its good performance at low temperatures, offering improved cold flexibility compared to DOP and DINP. basf.comevonik.com

| Property | Influence of DINCH | Typical Effect |

|---|---|---|

| Processing Viscosity (Plastisol) | Lower initial viscosity, good stability | Facilitates easier processing and handling |

| Tensile Strength | Decreases | Material becomes less resistant to pulling forces |

| Young's Modulus | Decreases | Material becomes less stiff and more flexible |

| Elongation at Break | Increases | Material can stretch more before breaking |

| Glass Transition Temperature (Tg) | Decreases | Widens the temperature range for flexible behavior |

| Low-Temperature Flexibility | Improves | Material remains flexible at colder temperatures |

Long-Term Stability and Performance within Material Matrices

The long-term performance of a plasticizer is critical for the durability of the final product. This is often assessed by its resistance to migration, extraction, and degradation over time.

DINCH exhibits a low migration rate, which is a significant advantage for sensitive applications. patsnap.com Since plasticizers are not chemically bonded to the polymer, they can leach out over time, especially when in contact with liquids, fats, or under varying temperatures. nih.gov DINCH's higher molecular weight and specific chemical structure contribute to its permanence within the PVC matrix. researchgate.net Studies comparing DINCH to DEHP (di(2-ethylhexyl) phthalate) in medical devices have shown that DINCH has considerably lower levels of leaching into blood products. researchgate.netnih.gov

Its volatility is also very low, which contributes to better performance during air oven aging tests compared to some other plasticizers. evonik.comhallstarindustrial.com This indicates that products plasticized with DINCH are less likely to become brittle over time due to the loss of the plasticizer to the atmosphere. Furthermore, DINCH demonstrates good hydrolytic stability and UV stability, enhancing the durability of materials exposed to moisture and sunlight. chemceed.com Research has shown that DINCH-plasticized PVC has a high resistance to degradation under steam sterilization, making it a promising alternative to DEHP for medical device industrialization. researchgate.net

Comparative Research with Alternative Plasticizers

The performance of DINCH is best understood when compared to other plasticizers, particularly other non-phthalate alternatives and the phthalates it is designed to replace.

Performance Evaluation in Non-Phthalate Formulations (e.g., against DEHTP, DINP)

DINCH is a primary competitor to other non-phthalate plasticizers like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and is a direct replacement for high molecular weight phthalates like Diisononyl phthalate (B1215562) (DINP). nih.govnih.gov

DINCH vs. DINP: As DINCH is the hydrogenated version of DINP, their performance characteristics are often compared. publisso.denih.gov

Efficiency: DINP is sometimes considered slightly more efficient in terms of plasticization, meaning a smaller amount is needed to achieve the same level of flexibility. petronaftco.com However, DINCH offers comparable mechanical properties. researchgate.net

Low Temperature Performance: DINCH generally exhibits superior low-temperature flexibility compared to DINP. basf.com

Viscosity: In plastisols, DINCH provides lower initial viscosity and better viscosity stability than DINP. basf.com

Migration: Both are considered to have low migration rates, but DINCH is often favored for sensitive applications due to its more favorable toxicological profile. patsnap.comresearchgate.net

DINCH vs. DEHT (DOTP): DEHT, a terephthalate, is another major non-phthalate plasticizer.

Migration: Both DINCH and DEHT are known for their low migration rates. patsnap.comnih.gov One study on medical transfusion devices found that the migration of DEHP was significantly higher (5.0 times greater than DINCH and 8.5 times greater than DEHT) into blood products on the first day of storage. nih.gov

Flexibility and Processing: Both are effective plasticizers, with the choice often depending on specific processing requirements and desired end-properties. DEHT is noted for its good heat resistance. patsnap.com

| Property | This compound (DINCH) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) terephthalate (DEHT/DOTP) |

|---|---|---|---|

| Chemical Structure | Cyclohexanoate | Ortho-phthalate | Terephthalate |

| Low-Temperature Flexibility | Excellent | Good | Good |

| Plastisol Viscosity | Low initial viscosity, good stability | Higher initial viscosity | Good plasticizing efficiency |

| Migration Rate | Very Low | Low | Very Low |